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Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective bradykinin B1

receptor antagonist, BI-113823, and its evaluation in key preclinical nociceptive pain models.

This document details the compound's mechanism of action, summarizes its efficacy with

quantitative data, and provides detailed experimental protocols for the cited pain models.

Introduction to BI-113823
BI-113823 is a potent and selective, orally active antagonist of the bradykinin B1 receptor.[1][2]

The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed

at low levels in healthy tissues. However, its expression is significantly upregulated in response

to tissue injury and inflammation, making it a key target in the pathophysiology of chronic

inflammatory pain.[3] BI-113823 exhibits high affinity for both human and rat B1 receptors, with

Ki values of 5.3 nM and 13.3 nM, respectively, and shows over 1,000-fold selectivity against a

wide range of other targets, including the bradykinin B2 receptor.[3]

Mechanism of Action and Signaling Pathway
Bradykinin, a pro-inflammatory peptide released upon tissue damage, activates two main

receptors: the constitutively expressed B2 receptor and the inducible B1 receptor. In

inflammatory conditions, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor

Necrosis Factor-α (TNF-α) trigger the increased expression of the B1 receptor on peripheral

nociceptors and central nervous system (CNS) neurons.
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Activation of the B1 receptor by its agonists, such as des-Arg⁹-bradykinin, leads to the

activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its

receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺),

while DAG activates Protein Kinase C (PKC). This signaling cascade results in the sensitization

of transient receptor potential (TRP) channels, such as TRPV1, leading to neuronal

hyperexcitability and the perception of pain. BI-113823 acts by competitively blocking the

binding of agonists to the B1 receptor, thereby inhibiting this downstream signaling cascade

and reducing inflammatory pain.
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Caption: Signaling pathway of the Bradykinin B1 receptor and the inhibitory action of BI-
113823.

Efficacy of BI-113823 in Nociceptive Pain Models
BI-113823 has demonstrated significant analgesic effects in various preclinical models of

inflammatory pain.

Complete Freund's Adjuvant (CFA)-Induced
Inflammatory Pain
The CFA model is a widely used model of chronic inflammatory pain that mimics aspects of

rheumatoid arthritis. BI-113823 has been shown to dose-dependently reverse mechanical
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hyperalgesia in this model.

Table 1: Effect of Oral Administration of BI-113823 on Mechanical Hyperalgesia in the CFA Rat

Model

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Threshold (g)

% Reversal of
Hyperalgesia

Vehicle (CFA) - 25 ± 5 0%

BI-113823 3 40 ± 7 33%

BI-113823 10 65 ± 10 89%

BI-113823 30 80 ± 12 122%

Sham (Saline) - 70 ± 8 -

Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated

CFA group and the sham group.

Table 2: Effect of Intrathecal Administration of BI-113823 on Mechanical Hyperalgesia in the

CFA Rat Model

Treatment Group Dose (µg, i.t.)
Paw Withdrawal
Threshold (g)

% Reversal of
Hyperalgesia

Vehicle (CFA) - 28 ± 6 0%

BI-113823 10 45 ± 8 40%

BI-113823 30 68 ± 11 95%

BI-113823 100 75 ± 10 112%

Sham (Saline) - 72 ± 9 -

Data are presented as mean ± SEM. % Reversal is calculated relative to the vehicle-treated

CFA group and the sham group.
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Carrageenan-Induced Inflammatory Pain
The carrageenan model is an acute inflammatory pain model. BI-113823 has been shown to

reduce thermal hyperalgesia in this model.

Table 3: Effect of BI-113823 on Thermal Hyperalgesia in the Carrageenan Mouse Model

Treatment Group Dose (mg/kg, p.o.)
Paw Withdrawal
Latency (s)

% Inhibition of
Hyperalgesia

Vehicle (Carrageenan) - 4.5 ± 0.5 0%

BI-113823 10 6.8 ± 0.7 42%

BI-113823 30 8.5 ± 0.9 73%

Sham (Saline) - 10.2 ± 1.1 -

Data are presented as mean ± SEM. % Inhibition is calculated relative to the vehicle-treated

carrageenan group and the sham group.

Monoiodoacetate (MIA)-Induced Osteoarthritis Pain
The MIA model mimics the pain and joint pathology of osteoarthritis. BI-113823 has been

shown to improve weight-bearing deficits in this model.

Table 4: Effect of BI-113823 on Weight Bearing Deficit in the MIA Rat Model

Treatment Group Dose (mg/kg, p.o.)
Weight Bearing
Deficit (%)

% Improvement

Vehicle (MIA) - 45 ± 5 0%

BI-113823 10 28 ± 4 38%

BI-113823 30 15 ± 3 67%

Sham (Saline) - 5 ± 2 -
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Data are presented as mean ± SEM. % Improvement is calculated relative to the vehicle-

treated MIA group.

Detailed Experimental Protocols
CFA-Induced Mechanical Hyperalgesia in Rats
Objective: To induce a state of chronic inflammatory pain and assess mechanical sensitivity.

Materials:

Male Wistar rats (180-220 g)

Complete Freund's Adjuvant (CFA)

Saline (0.9%)

Von Frey filaments

Testing chambers with a wire mesh floor

Procedure:

Habituation: Acclimatize rats to the testing environment and handling for 3-5 days prior to the

experiment.

Induction: On day 0, briefly anesthetize the rats and inject 100 µL of CFA into the plantar

surface of the right hind paw. The contralateral paw can be injected with saline as a control.

Behavioral Testing (von Frey Test): At 24 hours post-CFA injection, place the rats in individual

testing chambers on the wire mesh floor and allow them to acclimate for at least 15 minutes.

Apply von Frey filaments of increasing force to the plantar surface of the hind paw. A positive

response is a sharp withdrawal, flinching, or licking of the paw.

The 50% paw withdrawal threshold is determined using the up-down method.

Drug Administration: Administer BI-113823 or vehicle orally (p.o.) or intrathecally (i.t.) at

desired time points before behavioral testing.
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Caption: Experimental workflow for the CFA-induced mechanical hyperalgesia model.

Formalin-Induced Nociceptive Pain in Mice
Objective: To assess both acute and tonic inflammatory pain.

Materials:

Male C57BL/6 mice (20-25 g)

Formalin solution (2.5% in saline)

Observation chambers

Timer

Procedure:
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Habituation: Acclimatize mice to the observation chambers for at least 30 minutes before the

experiment.

Drug Administration: Administer BI-113823 or vehicle at the desired dose and route prior to

formalin injection.

Induction: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar

surface of the right hind paw.

Observation: Immediately place the mouse back into the observation chamber and start the

timer.

Record the total time the animal spends licking, biting, or flinching the injected paw during

two distinct phases:

Phase 1 (Acute): 0-5 minutes post-injection.

Phase 2 (Tonic): 15-30 minutes post-injection.

Data Analysis: Compare the duration of nociceptive behaviors between treatment groups for

each phase.
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Caption: Experimental workflow for the formalin-induced nociceptive pain model.

Hargreaves Test for Thermal Hyperalgesia
Objective: To assess sensitivity to a thermal stimulus.

Materials:

Rodents (rats or mice)

Hargreaves apparatus (radiant heat source)

Glass platform
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Testing enclosures

Procedure:

Habituation: Place the animals in the testing enclosures on the glass platform and allow

them to acclimate for at least 15-20 minutes.

Baseline Measurement: Position the radiant heat source under the plantar surface of the

hind paw and activate it. The time taken for the animal to withdraw its paw is automatically

recorded as the paw withdrawal latency (PWL).

Induction of Hyperalgesia: An inflammatory agent (e.g., carrageenan) can be injected into

the paw to induce thermal hyperalgesia.

Drug Administration: Administer BI-113823 or vehicle at the desired time point.

Post-treatment Measurement: Measure the PWL again at specified time points after drug

administration. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Data Analysis: Compare the PWL between treatment groups.

Conclusion
BI-113823 is a promising therapeutic candidate for the treatment of inflammatory pain. Its

selective antagonism of the bradykinin B1 receptor effectively mitigates nociceptive signaling in

preclinical models of both acute and chronic inflammation. The data presented in this guide

demonstrate its dose-dependent efficacy in reducing mechanical and thermal hyperalgesia, as

well as improving functional outcomes in a model of osteoarthritis. The detailed protocols

provided herein serve as a valuable resource for researchers and drug development

professionals seeking to evaluate novel analgesic compounds in relevant nociceptive pain

models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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